5,6-Dihydroxy-4(3H)-pyrimidinone 5,6-Dihydroxy-4(3H)-pyrimidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17964941
InChI: InChI=1S/C4H4N2O3/c7-2-3(8)5-1-6-4(2)9/h1,7H,(H2,5,6,8,9)
SMILES:
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol

5,6-Dihydroxy-4(3H)-pyrimidinone

CAS No.:

Cat. No.: VC17964941

Molecular Formula: C4H4N2O3

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydroxy-4(3H)-pyrimidinone -

Specification

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
IUPAC Name 4,5-dihydroxy-1H-pyrimidin-6-one
Standard InChI InChI=1S/C4H4N2O3/c7-2-3(8)5-1-6-4(2)9/h1,7H,(H2,5,6,8,9)
Standard InChI Key NFVBIQLNBUFUPN-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(C(=O)N1)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s structure consists of a pyrimidine ring substituted with hydroxyl groups at positions 5 and 6, alongside a ketone group at position 4 (Table 1). This arrangement enables tautomerism, where the molecule can exist in lactam–lactim or zwitterionic forms depending on the solvent and pH .

Table 1: Basic chemical data for 5,6-dihydroxy-4(3H)-pyrimidinone

PropertyValue
Molecular formulaC4H4N2O3\text{C}_4\text{H}_4\text{N}_2\text{O}_3
Molecular weight128.09 g/mol
CAS number98020-41-8
Key functional groups5,6-dihydroxy, 4-keto

The lactam–lactim tautomerism is critical to its reactivity. In aqueous solutions, zwitterionic forms may dominate, as observed in studies of analogous 4,6-dihydroxypyrimidines .

Protonation Behavior and Basicity

While direct data on 5,6-dihydroxy-4(3H)-pyrimidinone’s protonation is limited, studies on structurally related 4,6-dihydroxypyrimidines reveal that alkyl substituents at position 2 increase basicity, while electron-withdrawing groups (e.g., nitro at position 5) reduce it . For example:

  • 6-Hydroxy-2-methylpyrimidine-4(3H)-one exhibits a pKbK_b of 1.2 in acidic media.

  • Nitro-substituted derivatives form monocations in concentrated sulfuric acid .

These findings suggest that substituent positioning profoundly influences the electronic structure and reactivity of hydroxypyrimidines.

Synthesis and Characterization

Synthetic Routes

5,6-Dihydroxy-4(3H)-pyrimidinone is synthesized via condensation reactions involving malonic acid derivatives and guanidine. A modified procedure using Vilsmeier–Haack–Arnold reagent has been optimized to achieve high yields while avoiding dimerization byproducts . Key steps include:

  • Condensation of monosubstituted malonic acid diesters with guanidine in sodium ethoxide.

  • Deprotection of (dimethylamino)methylene groups to yield the final product .

Analytical Validation

Purity (>98%) is confirmed via 1H^1\text{H} NMR and LC–MS. In 1H^1\text{H} NMR, the proton at position 5 shows a downfield shift (ΔδH=+1.17\Delta \delta_H = +1.17 ppm for methyl-substituted analogs), indicative of electron density redistribution upon alkylation .

Applications in Radical Chemistry and Material Science

Radical Structure Studies

Novais et al. (2002) utilized 5,6-dihydroxy-4(3H)-pyrimidinone as a reactant to investigate the radical structures of hydroxypyrimidines . The compound’s ability to stabilize radicals through resonance and hydrogen bonding makes it a valuable model for studying electron-transfer processes in heterocyclic systems.

Recent Research Advances

Protonation-Dependent Reactivity

A 2021 study revealed that 4,6-dihydroxypyrimidines undergo multi-stage protonation in acidic media, forming mono-, di-, and trications . For 5,6-dihydroxy-4(3H)-pyrimidinone, analogous behavior is anticipated, with protonation likely occurring at the N3 and carbonyl oxygen sites.

Table 2: Protonation stages of selected hydroxypyrimidines

CompoundProtonation StagespKbK_b Range
4,6-Dihydroxypyrimidine20.5–4.2
6-Hydroxy-2-methylpyrimidine-4(3H)-one21.2–3.8
Barbituric acid3-0.3–4.5

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